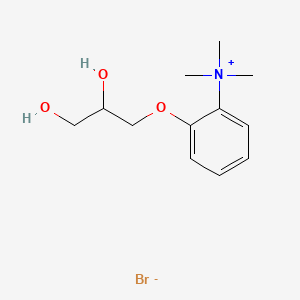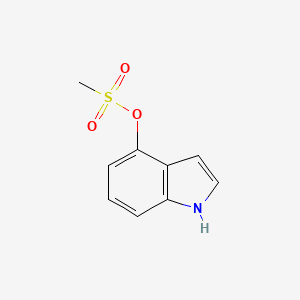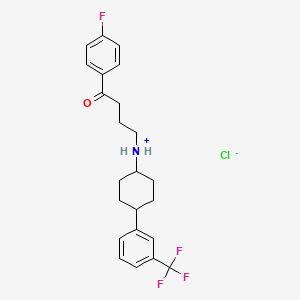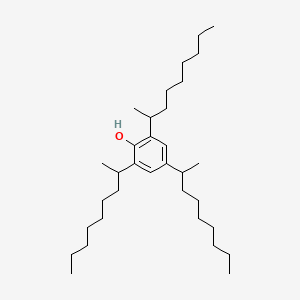
(o-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(o-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide is a chemical compound known for its unique structure and properties It consists of a phenyl ring substituted with a 2,3-dihydroxypropoxy group and a trimethylammonium group, with bromide as the counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (o-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide typically involves the reaction of a phenolic compound with an epoxide, followed by quaternization with a trimethylamine source. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
(o-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like aluminum chloride.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(o-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.
Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
Phenol: A simple phenolic compound with antimicrobial properties.
Hydroquinone: A phenolic compound with antioxidant properties.
Quinone: An oxidized form of phenol with redox activity.
Uniqueness
(o-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide is unique due to its combination of a phenolic structure with a quaternary ammonium group. This combination enhances its solubility and reactivity, making it a versatile compound for various applications.
Propiedades
| 109731-99-9 | |
Fórmula molecular |
C12H20BrNO3 |
Peso molecular |
306.20 g/mol |
Nombre IUPAC |
[2-(2,3-dihydroxypropoxy)phenyl]-trimethylazanium;bromide |
InChI |
InChI=1S/C12H20NO3.BrH/c1-13(2,3)11-6-4-5-7-12(11)16-9-10(15)8-14;/h4-7,10,14-15H,8-9H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
IZDMGCXUXGUNAX-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)C1=CC=CC=C1OCC(CO)O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide, N-[5-(dipropylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]-](/img/structure/B13749260.png)



![[(9R,10S,13S,14R,16S)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate;hydrochloride](/img/structure/B13749280.png)
![[(2R)-3-[[(2S)-2-amino-3-methoxy-3-oxopropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13749301.png)
![4-Hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B13749308.png)


![2-[2-[[amino-(diaminomethylideneamino)methylidene]amino]ethyl]-1-(diaminomethylidene)guanidine;sulfuric acid](/img/structure/B13749324.png)
